1-Benzyloxy-3-vinylbenzene
Overview
Description
. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzyloxy-3-vinylbenzene can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically uses boronic acids or esters as reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Benzyloxy-3-vinylbenzene undergoes various types of chemical reactions, including:
Oxidation: The benzylic position is particularly reactive and can be oxidized to form benzoic acids using reagents like potassium permanganate (KMnO4) under acidic conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic ring is substituted by electrophiles.
Bromination: The benzylic carbon can be brominated using N-bromosuccinimide (NBS) under radical conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Substitution: Various electrophiles under appropriate conditions.
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products Formed
Oxidation: Benzoic acids.
Substitution: Substituted aromatic compounds.
Bromination: Benzylic bromides.
Scientific Research Applications
1-Benzyloxy-3-vinylbenzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyloxy-3-vinylbenzene involves its interactions with various molecular targets and pathways. For example, in electrophilic aromatic substitution reactions, the compound forms a sigma-bond with the electrophile, generating a positively charged intermediate, which then undergoes deprotonation to yield the substituted product .
Comparison with Similar Compounds
1-Benzyloxy-3-vinylbenzene can be compared with other similar compounds, such as:
Benzyl chloride: Similar in structure but contains a chlorine atom instead of a vinyl group.
Benzyl bromide: Similar to benzyl chloride but with a bromine atom.
Benzyl alcohol: Contains a hydroxyl group instead of a vinyl group.
These compounds share some reactivity patterns but differ in their specific chemical properties and applications.
Properties
IUPAC Name |
1-ethenyl-3-phenylmethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-2-13-9-6-10-15(11-13)16-12-14-7-4-3-5-8-14/h2-11H,1,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMICBPQOGKQNSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478951 | |
Record name | 1-Benzyloxy-3-vinylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173098-21-0 | |
Record name | 1-Benzyloxy-3-vinylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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